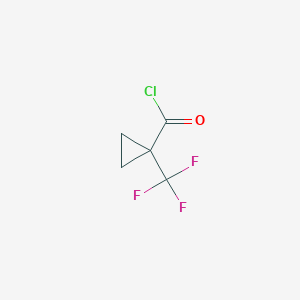

1-Trifluoromethylcyclopropane-1-carbonyl chloride

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPCIPDJGNJPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Trifluoromethylcyclopropane-1-carboxylic Acid

According to a 2019 patent (CN110054558B), the acid can be prepared through a multi-step process starting from 1-(trifluoromethyl)cyclopropyl-1-alcohol:

- Step a: React 1-(trifluoromethyl)cyclopropyl-1-alcohol with sodium hydride in acetonitrile at -5 to 0 °C, followed by addition of para-toluenesulfonyl chloride at 20-30 °C to form an intermediate tosylate.

- Step b: Treat the intermediate with sodium cyanide in dimethylformamide (DMF) under reflux to substitute the tosylate with a cyano group, followed by purification.

- Step c: Hydrolyze the nitrile intermediate with sodium hydroxide under reflux, acidify to pH 1-2, and extract to obtain 1-trifluoromethylcyclopropane-1-carboxylic acid as a white solid.

Key reaction parameters include molar ratios (alcohol : NaH : tosyl chloride = 1:2-6:1-2), solvent volumes (acetonitrile 8-12 times the weight of alcohol), and reaction temperatures carefully controlled to optimize yield and safety.

Direct Synthesis via Cyclopropane Derivatives and Trifluoromethylation

Another reported synthetic strategy involves direct trifluoromethylation of cyclopropane derivatives followed by chlorination:

- Cyclopropane derivatives are reacted with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group onto the cyclopropane ring.

- Subsequent chlorination of the resulting carboxylic acid or related intermediate yields the carbonyl chloride.

This method is noted for its ability to install the trifluoromethyl group under relatively mild conditions, but requires careful control of reaction parameters to ensure regioselectivity and to avoid ring opening or decomposition.

Chemical Reaction Analysis and Considerations

- The presence of the trifluoromethyl group significantly influences the reactivity and stability of intermediates and the final product, enhancing metabolic stability and electronic properties.

- The cyclopropane ring strain requires mild and controlled reaction conditions to prevent ring cleavage.

- Chlorination steps must be conducted under anhydrous and inert atmospheres to avoid hydrolysis and side reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Multi-step synthesis via alcohol intermediate | 1-(Trifluoromethyl)cyclopropyl-1-alcohol | Sodium hydride, para-toluenesulfonyl chloride, sodium cyanide, NaOH, acid, chlorinating agent (e.g., SOCl2) | Stepwise: low temp (-5 to 30 °C), reflux in DMF, acidic workup, chlorination under anhydrous conditions | Industrially suitable, mild conditions, cost-effective |

| Direct trifluoromethylation of cyclopropane derivatives | Cyclopropane derivatives | Trifluoromethyl iodide, base, chlorinating agent | Controlled temperature, inert atmosphere | Requires careful control to avoid ring opening |

Research Findings and Industrial Relevance

- The patented method focusing on the alcohol intermediate route emphasizes safety, environmental considerations, and cost-effectiveness suitable for industrial scale production.

- The use of sodium hydride and para-toluenesulfonyl chloride in controlled molar ratios and temperatures allows high conversion rates to key intermediates.

- The final chlorination step to obtain the acid chloride is a standard procedure but must be optimized for this fluorinated cyclopropane system to maintain ring integrity.

- The trifluoromethyl group imparts desirable biological and chemical properties, making this compound valuable as an intermediate in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

1-Trifluoromethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

TFMC serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl group significantly influences drug properties, enhancing metabolic stability and bioavailability. Research indicates that compounds containing TFMC can target metabolic disorders effectively. For instance, studies have highlighted its role in developing anti-inflammatory and antiviral agents .

Agricultural Chemistry

In agrochemicals, TFMC is utilized to formulate pesticides and herbicides. The trifluoromethyl group improves the efficacy and stability of these compounds, leading to enhanced performance in pest control applications. Research has shown that TFMC derivatives can increase the bioavailability of active ingredients in agricultural formulations .

Material Science

TFMC is explored for its potential in creating advanced materials. Its unique properties facilitate the development of polymers with specific characteristics beneficial for coatings and adhesives. Studies have indicated that materials derived from TFMC exhibit improved mechanical strength and thermal stability compared to conventional polymers .

Fluorine Chemistry

The compound is significant in fluorine chemistry due to its trifluoromethyl group, which imparts unique electronic properties. This makes TFMC valuable for synthesizing other fluorinated compounds with diverse applications across industries, including electronics and pharmaceuticals .

Analytical Chemistry

TFMC is employed as a standard in analytical methods, aiding in the detection and quantification of other compounds within complex mixtures. Its distinct chemical properties allow for accurate calibration in various analytical techniques .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the synthesis of a novel anti-inflammatory drug using TFMC as an intermediate. The resulting compound exhibited enhanced potency compared to existing treatments, highlighting the importance of TFMC in drug development processes.

Case Study 2: Agrochemical Formulation

Research on a herbicide formulated with TFMC showed a significant increase in efficacy against resistant weed species. The study concluded that the incorporation of TFMC improved both the stability and bioavailability of the active ingredient, leading to better field performance.

Mechanism of Action

The mechanism of action of 1-Trifluoromethylcyclopropane-1-carbonyl chloride involves its reactivity with various molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

1-Trifluoromethylcyclopropane-1-carbonyl Chloride

- Structure : Cyclopropane ring with -CF₃ and -COCl groups.

- Key Features : High electronegativity (-CF₃), electrophilic carbonyl chloride, and ring strain.

1-Chlorocyclopropane-1-carbonyl Chloride (CAS 73492-25-8)

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

3-Chloro-1,1,1-Trifluoropropane (CAS 460-35-5)

1-Allylcyclopropane-1-sulfonyl Chloride (CAS 923032-59-1)

- Structure : Cyclopropane with allyl (-CH₂CH=CH₂) and sulfonyl chloride (-SO₂Cl) groups.

Physicochemical Properties

Biological Activity

1-Trifluoromethylcyclopropane-1-carbonyl chloride (CAS Number: 848074-36-2) is a chemical compound characterized by its unique trifluoromethyl and carbonyl functionalities. Its molecular formula is C₅H₄ClF₃O. This compound is gaining attention in various fields, particularly in medicinal chemistry, due to its potential biological activity and reactivity with biomolecules.

The synthesis of this compound typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. A common method includes using trifluoromethyl iodide in the presence of a base, followed by chlorination to yield the carbonyl chloride derivative. The compound exhibits several important chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

- Reduction Reactions : The carbonyl chloride can be reduced to form alcohols or aldehydes.

- Oxidation Reactions : It can be oxidized to produce carboxylic acids or other oxidized derivatives.

These properties make it a versatile intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances the compound's electronic properties and influences its interactions with biological molecules. This group is known to improve metabolic stability, making it a valuable bioisostere in drug design .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that trifluoromethylated compounds exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .

- Pharmacological Applications : The compound has been investigated for its potential as a building block in drug development. Its unique structure allows for modifications that can lead to novel therapeutic agents targeting specific diseases .

- Toxicity Studies : Preliminary toxicity assessments are crucial for understanding the safety profile of this compound. Studies have indicated that while some trifluoromethylated compounds show low toxicity, further research is needed to fully assess the safety of this compound in biological systems .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1-Trifluoromethylcyclopropane-1-carboxylic acid | Trifluoromethyl cyclopropane | Exhibits anti-inflammatory properties |

| 1-Trifluoromethylcyclopropane-1-methanol | Trifluoromethyl cyclopropane | Potential neuroprotective effects |

These comparisons highlight how variations in functional groups can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Q. Q1: What are the key considerations for synthesizing 1-Trifluoromethylcyclopropane-1-carbonyl chloride in a laboratory setting?

Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by trifluoromethylation and carbonyl chloride introduction. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., RuCl₃) with dihalomethanes to form the cyclopropane core .

- Trifluoromethylation : Employ CF₃ sources like TMSCF₃ under anhydrous conditions to avoid hydrolysis .

- Carbonyl Chloride Formation : React the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in dichloromethane .

Safety : Conduct reactions under inert atmosphere (N₂/Ar) due to moisture sensitivity. Use corrosion-resistant glassware and proper ventilation for volatile reagents like SOCl₂ .

Advanced Synthetic Challenges

Q. Q2: How can researchers address competing side reactions during trifluoromethylation of cyclopropane intermediates?

Methodological Answer: Side reactions (e.g., ring-opening or over-fluorination) arise from harsh conditions. Mitigation strategies include:

- Temperature Control : Maintain reactions at –20°C to 0°C to suppress thermal decomposition .

- Catalyst Optimization : Screen palladium or copper catalysts (e.g., Pd(PPh₃)₄) to enhance regioselectivity .

- In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before side products dominate .

Data Contradiction : reports RuCl₃/NaIO₄ for oxidative cyclopropane stabilization, while highlights Et₃N for acid scavenging. Researchers must balance reagent choice with substrate compatibility.

Analytical Characterization

Q. Q3: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹⁹F NMR detects CF₃ groups (δ –60 to –70 ppm). ¹H/¹³C NMR identifies cyclopropane protons (δ 1.5–2.5 ppm) and carbonyl chloride (δ 170–180 ppm) .

- IR Spectroscopy : Confirm C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- X-ray Crystallography : Resolve cyclopropane ring geometry and trifluoromethyl orientation, though crystallization requires low-temperature protocols due to volatility .

Stability and Storage

Q. Q4: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Moisture Avoidance : Store in amber glass bottles with molecular sieves (3Å) under inert gas .

- Temperature : Keep at –20°C; prolonged room-temperature storage leads to hydrolysis to carboxylic acid .

- Handling : Use syringe-transfer methods to minimize air exposure. Degradation products (e.g., HCl) can be monitored via pH strips in storage containers .

Reaction Mechanism Insights

Q. Q5: What mechanistic pathways explain the electrophilic reactivity of this compound?

Methodological Answer: The carbonyl chloride group acts as a strong electrophile. Mechanistic studies suggest:

- Nucleophilic Acyl Substitution : Reacts with amines/alcohols to form amides/esters. Kinetic studies show second-order dependence on nucleophile concentration .

- Ring Strain Effects : Cyclopropane’s angle strain increases electrophilicity; DFT calculations indicate partial positive charge on the carbonyl carbon .

Contradiction : reports faster reactivity with aromatic amines vs. aliphatic, likely due to resonance stabilization of transition states.

Computational Modeling

Q. Q6: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states using Gaussian or ORCA software to model nucleophilic attack barriers .

- Solvent Effects : Simulate solvent polarity (e.g., dichloromethane vs. THF) using COSMO-RS to predict reaction rates .

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., serine hydrolases) to design inhibitors .

Toxicity and Safety Profiling

Q. Q7: What toxicological data are available for this compound?

Methodological Answer:

- Acute Toxicity : Limited data, but structural analogs (e.g., acyl chlorides) show corrosivity (skin/eye damage) and respiratory irritation .

- Metabolite Analysis : Hydrolysis to trifluoromethylcyclopropanecarboxylic acid may induce renal toxicity; conduct in vitro hepatocyte assays for metabolite profiling .

Precaution : Follow OSHA guidelines for volatile chlorides: use fume hoods, PPE (nitrile gloves, goggles), and emergency showers .

Applications in Medicinal Chemistry

Q. Q8: How is this compound utilized in drug discovery?

Methodological Answer:

- Protease Inhibitors : Serves as a warhead in covalent inhibitors (e.g., targeting SARS-CoV-2 Mpro). Optimize leaving group ability via Hammett σ⁺ constants .

- PET Tracers : Incorporate ¹⁸F isotopes via late-stage fluorination for imaging applications .

- Biological Stability : Assess metabolic stability in liver microsomes; trifluoromethyl groups reduce oxidative degradation compared to methyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.